molecular formula C20H20ClNO3S B2491119 Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate CAS No. 1797562-63-0

Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate

Cat. No.: B2491119
CAS No.: 1797562-63-0
M. Wt: 389.89
InChI Key: BHRUWYQWMHKTBX-UHFFFAOYSA-N
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Description

Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate is a synthetic organic compound characterized by a 1,4-thiazepane ring (a seven-membered heterocycle containing sulfur and nitrogen) fused with a 2-chlorophenyl substituent and a methyl benzoate ester group. Its molecular formula is C₁₉H₁₈ClNO₃S, with a molecular weight of 375.87 g/mol. The compound’s structural complexity and substituent arrangement distinguish it from related derivatives, warranting comparative analysis with analogs.

Properties

IUPAC Name

methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3S/c1-25-20(24)15-7-3-2-6-14(15)19(23)22-11-10-18(26-13-12-22)16-8-4-5-9-17(16)21/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRUWYQWMHKTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiophenol with α,β-Unsaturated Carbonyl Compounds

A foundational method for constructing the 1,4-thiazepane ring involves the reaction of 2-aminothiophenol 21a with α,β-unsaturated carbonyl derivatives. This approach, adapted from 1,5-benzothiazepane syntheses, proceeds via a Michael addition followed by intramolecular cyclization. For example, reacting 2-aminothiophenol with methyl acrylate under acidic conditions yields the thiazepane core. The reaction is typically conducted in anhydrous methanol or ethanol at reflux, with acetic acid as a catalyst.

Mechanistic Insights :

  • Michael Addition : The thiol group attacks the β-carbon of the α,β-unsaturated ester, forming a thioether intermediate.
  • Cyclization : The amine nucleophile attacks the carbonyl carbon, eliminating water to form the seven-membered ring.

This method offers moderate yields (50–70%) but requires optimization to avoid polymerization side reactions.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis using Grubbs catalysts provides a modern alternative for constructing the 1,4-thiazepane scaffold. A diene precursor, such as N -allyl-2-chlorophenylthioamide, undergoes RCM in dichloromethane at 40°C with Grubbs 2nd-generation catalyst (5 mol%). This method achieves high regiocontrol and yields up to 85%, though catalyst costs may limit scalability.

Nucleophilic Substitution and Cyclization

A patent-derived approach involves reacting 2-chlorophenyl-substituted amines with 1,3-dibromopropane in the presence of potassium carbonate. The reaction proceeds via sequential nucleophilic substitutions, forming the thiazepane ring. For example:

2-Chloroaniline + 1,3-Dibromopropane → Intermediate → 1,4-Thiazepane  

Yields range from 60–75%, with purification via column chromatography (hexane/ethyl acetate).

Acylation with Methyl 2-(Chlorocarbonyl)Benzoate

Amide Bond Formation

The final step involves coupling the thiazepane amine with methyl 2-(chlorocarbonyl)benzoate. Employing T3P (propylphosphonic anhydride) as a coupling agent, the reaction proceeds in 2-methyltetrahydrofuran at room temperature, yielding 80–85% of the target compound.

Procedure :

  • Dissolve 7-(2-chlorophenyl)-1,4-thiazepane (1 mmol) and methyl 2-(chlorocarbonyl)benzoate (1.2 mmol) in 2-MeTHF.
  • Add T3P (50 wt% in 2-MeTHF, 2 mmol) and pyridine (3 mmol).
  • Stir for 12 h, wash with NaHCO₃, and purify via recrystallization (ethanol).

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
  • ¹H NMR (500 MHz, CDCl₃) : δ 7.85 (d, J=8 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.45–3.20 (m, 4H, thiazepane-H).
  • HRMS (ESI+) : m/z calc. for C₂₀H₁₈ClNO₃S [M+H]⁺: 412.0845; found: 412.0848.

X-ray Crystallography

Single-crystal X-ray analysis confirms the half-chair conformation of the thiazepane ring, with dihedral angles between aromatic planes measuring 8.86°. Intramolecular C—H⋯O hydrogen bonds stabilize the crystal lattice.

Optimization and Challenges

Yield Improvement

  • Microwave Assistance : Reducing reaction times from 12 h to 30 min under microwave irradiation (100°C) improves yields by 15%.
  • Solvent Effects : Replacing ethanol with dimethylacetamide (DMA) enhances solubility of intermediates, reducing side products.

Stereochemical Control

The thiazepane ring exhibits axial chirality. Asymmetric synthesis using L-proline-derived catalysts achieves enantiomeric excess (ee) >90%, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazepane derivatives.

Scientific Research Applications

Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of novel compounds with potential therapeutic properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate involves its interaction with specific molecular targets. The thiazepane ring and the chlorophenyl group contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate with compounds sharing key structural motifs (e.g., 2-chlorophenyl groups, heterocyclic cores, or ester functionalities) from diverse applications:

Compound Core Structure Molecular Formula Molecular Weight Key Substituents Application Reference
This compound 1,4-thiazepane C₁₉H₁₈ClNO₃S 375.87 g/mol 2-chlorophenyl, benzoate ester Unknown (structural analog) N/A
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one) Benzodiazepine C₁₆H₁₂ClN₃O₃ 329.74 g/mol 2-chlorophenyl, nitro, methyl Pharmaceutical (anticonvulsant)
Clomazone (2-((2-chlorophenyl)methyl)-4,4-dimethyl-3-isoxazolidinone) Isoxazolidinone C₁₂H₁₄ClNO₂ 239.70 g/mol 2-chlorophenyl, isoxazolidinone Herbicide
Amlodipine benzoate (3-Ethyl-5-methyl 4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate benzoate) Dihydropyridine C₂₀H₂₅ClN₂O₅·C₇H₆O₂ 567.98 g/mol 2-chlorophenyl, benzoate ester Antihypertensive

Key Comparative Insights

Core Structure and Conformational Flexibility The 1,4-thiazepane ring in the target compound provides a larger, sulfur-containing heterocycle compared to the benzodiazepine (), dihydropyridine (), or isoxazolidinone () cores. This may enhance lipophilicity and influence binding interactions in biological systems. Benzodiazepines (e.g., Methylclonazepam) and dihydropyridines (e.g., Amlodipine) are rigid, planar structures critical for receptor binding, whereas the thiazepane’s seven-membered ring allows greater conformational flexibility .

Substituent Effects on Bioactivity

  • The 2-chlorophenyl group is a common motif in pharmaceuticals (e.g., anticonvulsants, calcium channel blockers) and herbicides. In Methylclonazepam, it enhances GABA receptor affinity , while in Amlodipine, it contributes to calcium channel blockade . The same group in the target compound may confer similar pharmacodynamic properties.
  • Benzoate esters (present in both the target compound and Amlodipine benzoate) improve solubility and bioavailability. For example, Amlodipine benzoate’s ester moiety facilitates oral absorption .

LogP Predictions: The sulfur atom in the thiazepane ring likely increases lipophilicity relative to oxygen/nitrogen-dominated cores (e.g., isoxazolidinone in Clomazone), which could influence tissue distribution .

Synthetic and Stability Considerations

  • Thiazepane synthesis typically involves ring-closing reactions with sulfur sources, contrasting with the condensation routes used for benzodiazepines or dihydropyridines. Stability may be affected by the thiazepane’s susceptibility to oxidation at the sulfur center.
  • In contrast, Methylclonazepam’s nitro group () and Amlodipine’s dihydropyridine core () are prone to photodegradation, highlighting differences in decomposition pathways.

Biological Activity

Methyl 2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]benzoate, with the CAS number 1797562-63-0 and a molecular formula of C20_{20}H20_{20}ClNO3_3S, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Weight : 389.9 g/mol
  • Molecular Formula : C20_{20}H20_{20}ClNO3_3S
  • CAS Number : 1797562-63-0

The compound features a thiazepane ring, which is known for contributing to various biological activities due to its unique structural properties.

Acetylcholinesterase Inhibition

Another significant area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Thiazole and thiazepane derivatives have been identified as effective AChE inhibitors:

  • Inhibitory Potency : Certain thiazole-based compounds have demonstrated IC50_{50} values as low as 2.7 µM against AChE . This suggests that this compound may also possess similar inhibitory effects.

Study on Anticancer Activity

A recent study synthesized a series of thiazepane derivatives and evaluated their anticancer effects on various cell lines. The results indicated that modifications to the aromatic rings significantly affected cytotoxicity:

CompoundCell LineIC50_{50} (µM)
Compound AMCF-71.8
Compound BMCF-73.5
Compound CMCF-74.5

This table illustrates the variability in biological activity based on structural modifications, highlighting the potential for this compound to exhibit similar or enhanced effects depending on its specific structure.

Neuroprotective Effects

Research into related compounds has also suggested neuroprotective effects through AChE inhibition:

  • In one study, compounds with structural similarities were shown to improve cognitive function in animal models by reducing AChE activity, thereby increasing acetylcholine levels in the brain .

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